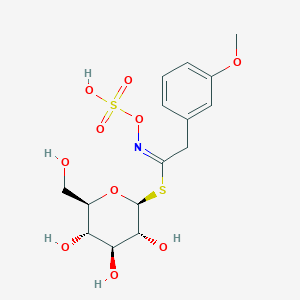
Glucolimnanthin
Vue d'ensemble
Description
M-Methoxybenzyl glucosinolate is a type of glucosinolate, a class of organic compounds that contain sulfur and nitrogen and are found in plants. It has been detected in the Chinese cabbage and is associated with the plant’s antioxidant system .
Molecular Structure Analysis
M-Methoxybenzyl glucosinolate contains a total of 50 bonds. There are 29 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 5 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, 1 aliphatic ether, 1 aromatic ether, 1 sulfide, and 1 sulfuric (thio-/dithio-) acid .Applications De Recherche Scientifique
Glucosinolate Diversity in Plants : A study on Bretschneidera sinensis identified several glucosinolates, including 4-methoxybenzyl glucosinolate, highlighting the diverse glucosinolate profiles in different plant parts and geographical regions. This suggests potential applications in understanding plant biochemistry and pharmacology (Montaut et al., 2015).
Isolation and Purification of Glucosinolate Hydrolysis Products : Research focusing on isolating and purifying hydrolysis products of glucosinolates, including 3-methoxybenzyl isothiocyanate, indicates interest in their potential use in organic synthesis and biological activities (Vaughn & Berhow, 2004).
Glucosinolate Profiles in Cardamine pratensis : The study identified various glucosinolates, including 4-methoxybenzyl glucosinolate, in Cardamine pratensis, showing substantial variation in biosynthetic characters. This research is significant for understanding plant metabolism and potential applications in agriculture and medicine (Agerbirk et al., 2010).
Synthesis and Purification of Radiolabelled Glucosinolates : A method for the synthesis and isolation of radiolabelled p-hydroxybenzylglucosinolate in Sinapis alba was developed. This research contributes to understanding glucosinolate metabolism and transport in biological studies (Chen & Halkier, 2000).
Glucosinolate Profiles in Lepidium graminifolium : The study established the glucosinolate profiles in Lepidium graminifolium, including 3-methoxybenzyl glucosinolate, contributing to the understanding of plant secondary metabolites and their potential uses (Montaut et al., 2019).
Antifungal Activity of Glucosinolates in Mashua : The study on mashua tubers identified p-methoxybenzyl glucosinolate as the predominant glucosinolate and assessed its antifungal activity, indicating its potential as a natural bioactive compound (Martín & Higuera, 2016).
Orientations Futures
The future directions for research on m-Methoxybenzyl glucosinolate could involve further investigations into its synthesis and the role it plays in the antioxidant system of plants. Additionally, more research could be conducted to understand its potential applications in agriculture and medicine .
Mécanisme D'action
Target of Action
m-Methoxybenzyl glucosinolate, also known as Glucolimnanthin or UNII-U4PL68V5CY, is a natural compound found in certain plants. Its primary targets appear to be various types of cells and microorganisms. For instance, it has been associated with the sterility of male sterile strains in Chinese cabbage . Additionally, it has demonstrated antimicrobial activity against different bacterial and fungal species .
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. When the plant tissue is disrupted, glucosinolates like m-Methoxybenzyl glucosinolate are hydrolyzed, producing various compounds that exhibit antimicrobial activity . For example, it has been reported that m-Methoxybenzyl isothiocyanate, a hydrolysis product of m-Methoxybenzyl glucosinolate, exhibits higher antimicrobial activity against S. aureus than a series of aliphatic isothiocyanates .
Biochemical Pathways
The biosynthesis of m-Methoxybenzyl glucosinolate involves several biochemical pathways. It is suggested that glucosinolates are one of the most important precursors of macamides . In the case of Chinese cabbage, a significant decrease in the content of flavonoids and phenolamides metabolites in the stamen dysplasia stage was observed, accompanied by a large accumulation of glucosinolate metabolites .
Pharmacokinetics
It is known that the compound’s bioavailability and biological activity can be influenced by various factors, such as the method of preparation and consumption of the plant material .
Result of Action
The action of m-Methoxybenzyl glucosinolate results in several molecular and cellular effects. For instance, in Chinese cabbage, the accumulation of glucosinolate metabolites is closely related to the sterility of male sterile strains . Moreover, the hydrolysis products of m-Methoxybenzyl glucosinolate have demonstrated potent antimicrobial activity .
Action Environment
The action, efficacy, and stability of m-Methoxybenzyl glucosinolate can be influenced by environmental factors. For example, the synthesis of macamides, which are related to glucosinolates, is most suitable under natural air drying conditions . Additionally, the distribution of glucosinolate hydrolysis products and their antimicrobial capability can be influenced by factors such as the nature of the parent glucosinolate, environmental factors, cooking preparations, proteins present, and microbiota .
Analyse Biochimique
Biochemical Properties
m-Methoxybenzyl glucosinolate plays a significant role in biochemical reactions within the plant cells where it is found . It interacts with a variety of enzymes and proteins, particularly myrosinase, an enzyme that hydrolyzes glucosinolates to form various products, including isothiocyanates . The interaction between m-Methoxybenzyl glucosinolate and myrosinase is a key part of the plant’s defense mechanism, leading to the production of compounds that are toxic to many herbivores and pathogens .
Cellular Effects
In terms of cellular effects, m-Methoxybenzyl glucosinolate and its breakdown products have been shown to influence cell function in several ways . For instance, they can impact cell signaling pathways, gene expression, and cellular metabolism . These effects are largely due to the reactive nature of the breakdown products, which can interact with various cellular components and disrupt normal cellular processes .
Molecular Mechanism
The molecular mechanism of action of m-Methoxybenzyl glucosinolate involves its conversion into bioactive compounds through the action of the enzyme myrosinase . These bioactive compounds can then interact with various biomolecules within the cell, leading to changes in gene expression and enzyme activity . For example, some of these compounds have been shown to inhibit phase I enzymes and induce phase II enzymes, leading to increased detoxification and elimination of carcinogens .
Temporal Effects in Laboratory Settings
The effects of m-Methoxybenzyl glucosinolate can change over time in laboratory settings . For instance, during a natural air drying process, the conversion of m-Methoxybenzyl glucosinolate into other compounds was observed to occur systematically . This suggests that the compound’s stability, degradation, and long-term effects on cellular function may vary depending on the specific conditions of the experiment .
Dosage Effects in Animal Models
The effects of m-Methoxybenzyl glucosinolate can vary with different dosages in animal models . For instance, certain glucosinolate metabolites have demonstrated anti-cancer effects at certain doses, while potentially increasing the risk of tumors at higher doses .
Metabolic Pathways
m-Methoxybenzyl glucosinolate is involved in the glucosinolate metabolic pathway . This pathway involves the breakdown of glucosinolates into various bioactive compounds through the action of myrosinase . The specific enzymes and cofactors involved in this pathway can vary depending on the specific glucosinolate and the conditions within the cell .
Transport and Distribution
This spatial separation is thought to prevent the premature breakdown of the glucosinolates, allowing the plant to store these compounds until they are needed .
Subcellular Localization
The subcellular localization of m-Methoxybenzyl glucosinolate is not explicitly known. Glucosinolates are typically stored in specialized compartments within the cell, separate from the myrosinase enzymes that break them down . This separation is thought to be a key part of the plant’s defense strategy, allowing it to store the glucosinolates until they are needed .
Propriétés
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-2-(3-methoxyphenyl)-N-sulfooxyethanimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO10S2/c1-24-9-4-2-3-8(5-9)6-11(16-26-28(21,22)23)27-15-14(20)13(19)12(18)10(7-17)25-15/h2-5,10,12-15,17-20H,6-7H2,1H3,(H,21,22,23)/b16-11+/t10-,12-,13+,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDIUEJGEAUJAI-MFIRQCQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C/C(=N\OS(=O)(=O)O)/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111810-95-8 | |
| Record name | Glucolimnanthin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111810958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


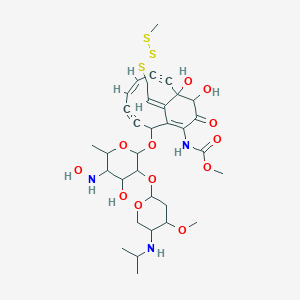
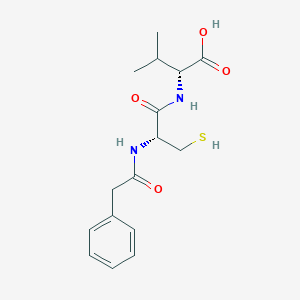
![(3-Amino-7-oxabicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B218419.png)

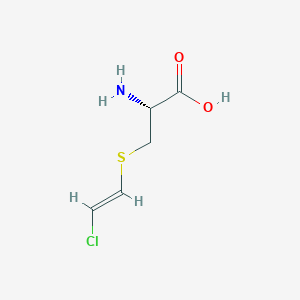
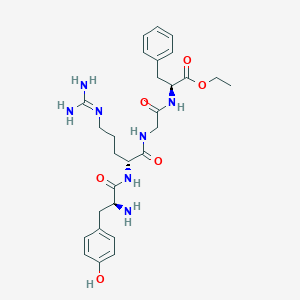


![(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide;(6E,9E,11E,13E,15E,17E,19E,21E,23E,25E)-26-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-2,6,11,15,20,24-hexamethylhexacosa-2,6,9,11,13,15,17,19,21,23,25-undecaen-8-one;(2E,4E,6E,8E,10E,12E,14E,16E,18E)-19-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-1-(4-hydroxy-1,2,2-trimethylcyclopentyl)-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one;(2E,4E,6E,8E,10E,12E,14E,16E,18E)-19-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-4,8,13,17-tetramethyl-1-(2,6,6-trimethylcyclohexen-1-yl)nonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one;(2E,4E,6E,8E,10E,12E,14E,16E,18E)-19-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-4,8,13,17-tetramethyl-1-(2,6,6-trimethylcyclohex-2-en-1-yl)nonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one](/img/structure/B218511.png)
![(2S,3S,4S,5R)-6-[[(2S)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B218531.png)
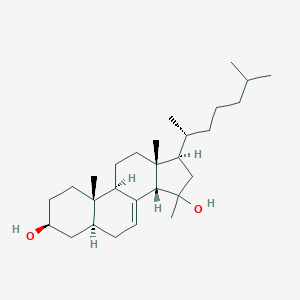
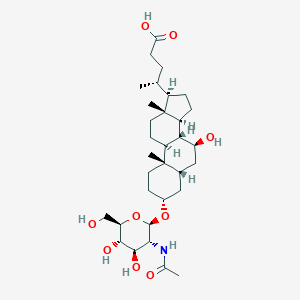

![[(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B218575.png)
